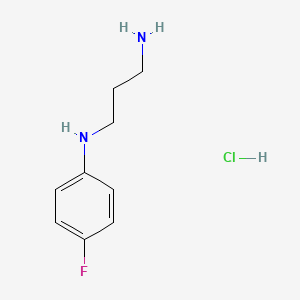

N-(3-aminopropyl)-4-fluoroaniline hydrochloride

Description

Properties

IUPAC Name |

N'-(4-fluorophenyl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5,12H,1,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCURDBJWHGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Fluorination

Nitration of p-fluoroaniline:

According to US patent US3586719A, 4-fluoro-3-nitroaniline can be prepared by nitrating p-fluoroaniline under anhydrous conditions using a nitrating agent composed of sulfuric acid and nitric acid with carefully controlled molar ratios (p-fluoroaniline to sulfuric acid: ~1:6.8; p-fluoroaniline to nitric acid: ~1:1.03). This method minimizes resin formation and improves yield and purity. The reaction is typically carried out at low temperatures (~2 °C) to reduce side reactions and oxidation damage.Fluorine displacement on dichloronitrobenzene:

A Chinese patent CN103709044A describes a three-step method starting from 3,4-dichloronitrobenzene, involving fluorine displacement by fluoride salts (potassium monofluoride or cesium fluoride) in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions for about 5 hours. This step yields 3-chloro-4-fluoronitrobenzene with high yield (86-90%). Subsequent catalytic hydrogenation (Pd-C catalyst, methanol solvent, room temperature, 6 hours) reduces the nitro group to the aniline. Finally, hydrochloric acid gas is introduced to form the hydrochloride salt.

Introduction of the 3-Aminopropyl Side Chain

While direct literature on N-(3-aminopropyl)-4-fluoroaniline hydrochloride is limited, analogous methods for N-alkylation of fluorinated anilines provide a foundation:

- Reductive amination or nucleophilic substitution:

The 3-aminopropyl group can be introduced by reacting 4-fluoroaniline or its derivatives with 3-aminopropyl halides or aldehydes under reductive amination conditions, often catalyzed by transition metals such as palladium or platinum on carbon, in the presence of hydrogen and acid catalysts. For example, CN103553934A describes a method for preparing N-sec-propyl-4-fluoroaniline using 4-fluoronitrobenzene and aldehyde derivatives under hydrogenation with Pd-C or Pt-C catalysts, sulfonic or carboxylic acid promoters, and solvents like toluene or methanol at temperatures ranging from 30 to 130 °C and hydrogen pressures of 5-20 bar. This approach can be adapted for 3-aminopropyl substitution by selecting appropriate aldehyde or amine precursors.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorine displacement | 3,4-Dichloronitrobenzene + KF or CsF, DMSO or DMF, reflux 5 h | 86-90 | KF or CsF molar ratio 1:1.2; wet distillation to isolate intermediate |

| Catalytic hydrogenation | Pd-C (10%), MeOH, room temp, H2 atmosphere, 6 h | ~90 | Catalyst and solvent recovered; product purity 99.5% |

| Salt formation | Anhydrous HCl gas bubbled into solution of 3-chloro-4-fluoroaniline, filtration and drying | Quantitative | Tail gas neutralized with alkali; stable hydrochloride salt obtained |

| N-alkylation (analogous) | 4-Fluoronitrobenzene + 3-aminopropyl precursor, Pd-C or Pt-C catalyst, acetic or sulfonic acid, H2, 70-130 °C, 4-8 h | 90-98 | Reaction under hydrogen pressure; organic solvent (toluene or methanol); catalyst filtered post-reaction |

Research Findings and Advantages

- The fluorine displacement method using fluoride salts is efficient and environmentally friendlier compared to chlorination methods, avoiding toxic chlorine gas and minimizing byproducts.

- The hydrogenation step employing Pd-C catalyst at room temperature under mild conditions allows high selectivity and easy catalyst recovery, reducing cost and pollution.

- The nitration under anhydrous conditions significantly reduces resin formation and improves yield and purity of fluoronitroanilines, which are key intermediates.

- The N-alkylation via catalytic hydrogenation with aldehyde or amine precursors under hydrogen pressure provides high yields and facile purification, suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-aminopropyl)-4-fluoroaniline hydrochloride serves as a crucial building block in the development of pharmaceutical compounds. Its fluorine atom enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study:

In a study focusing on enzyme inhibition, the compound was found to effectively inhibit fatty acid synthesis enzymes critical for bacterial growth, suggesting potential applications in antimicrobial therapies.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to form stable complexes with various biological targets allows researchers to investigate metabolic pathways and enzyme mechanisms.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Inhibition Effect | Reference |

|---|---|---|

| Fatty Acid Synthase | Moderate Inhibition | |

| Cyclic AMP Phosphodiesterase | High Affinity Binding |

Polymer Chemistry

In the field of materials science, this compound is used in the synthesis of specialty polymers and coatings. Its functional groups allow for chemical modifications that enhance the properties of polymeric materials.

Production of Specialty Chemicals

The compound acts as an intermediate in the synthesis of various specialty chemicals, including agrochemicals and dyes. The incorporation of fluorine into these compounds often leads to improved performance characteristics.

Comparison Table: Similar Compounds

| Compound Name | Key Applications | Unique Features |

|---|---|---|

| N-(3-aminopropyl)-2-chloroaniline | Pharmaceuticals, Agrochemicals | Chlorine substituent |

| N-(3-aminopropyl)-2-bromoaniline | Dyes, Biocides | Bromine substituent |

| N-(3-aminopropyl)-4-fluoroaniline | Drug Development | Enhanced lipophilicity |

The biological activity of this compound stems from its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity while the aminopropyl group facilitates hydrogen bonding and electrostatic interactions.

Summary of Findings

This compound demonstrates significant potential across various scientific domains:

- Medicinal Chemistry: As a building block for drug synthesis.

- Biochemistry: In enzyme studies and biochemical assays.

- Materials Science: For developing advanced polymers.

The unique chemical properties of this compound make it a valuable tool for ongoing research and industrial applications, warranting further exploration into its capabilities and effects.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-fluoroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl side chain allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) N-(3-aminopropyl)methacrylamide Hydrochloride (APM)

- Structure : APM replaces the 4-fluoroaniline group with a methacrylamide moiety, introducing polymerizable vinyl functionality.

- Applications : APM is widely used in copolymer synthesis (e.g., with poly(N-(2-hydroxypropyl)methacrylamide) for biomedical applications due to its biocompatibility and cationic charge .

- Key Difference: Unlike N-(3-aminopropyl)-4-fluoroaniline hydrochloride, APM’s methacrylamide group enables radical polymerization, making it suitable for hydrogels and drug delivery systems .

b) Benzyl N-(3-aminopropyl)carbamate Hydrochloride

- Structure : This analog substitutes the 4-fluoroaniline with a benzyl carbamate group, enhancing stability and altering solubility.

- Applications : Used as a protected amine intermediate in peptide synthesis .

- Key Difference: The carbamate group reduces nucleophilicity compared to the free aniline in this compound, limiting its reactivity in electrophilic substitution reactions.

Halogenated Analogs

a) 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline

- Structure : Features multiple halogens (Br, I, CF₃O) on the aromatic ring.

- Applications : Serves as a heavy-atom-containing intermediate in X-ray crystallography or radiopharmaceuticals .

- Key Difference: The trifluoromethoxy group increases lipophilicity and metabolic stability compared to the single fluorine in this compound .

b) 3-Chloro-N-phenyl-phthalimide

- Structure: Contains a chloro-substituted phthalimide core instead of an aminopropyl-aniline backbone.

- Applications: Used as a monomer for polyimide synthesis, emphasizing thermal stability .

- Key Difference: The phthalimide structure imparts rigidity and electronic conjugation absent in the more flexible this compound .

Data Table: Structural and Functional Comparison

Biological Activity

N-(3-aminopropyl)-4-fluoroaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a fluorinated aniline derivative. The presence of the fluorine atom is crucial as it influences the compound's lipophilicity and biological interactions. The structural formula can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various pathogenic bacteria. For instance, it has shown significant potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can be more effective than traditional antibiotics in certain cases.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 | 1.3-fold lower |

| Staphylococcus aureus | 10 | Comparable |

| Escherichia coli | 8 | Moderate |

This data suggests that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The mechanism behind the antibacterial effects of this compound appears to involve inhibition of key bacterial enzymes. Specifically, it has been identified as a potent inhibitor of the enzyme ecKAS III, which plays a critical role in fatty acid synthesis in bacteria. The half-maximal inhibition constant (IC50) for this interaction has been reported at approximately 5.6 µM, indicating a strong binding affinity that disrupts bacterial growth and replication .

Case Studies and Research Findings

- Case Study on Efficacy Against Resistant Strains : A study conducted by Shi et al. demonstrated that this compound was effective against antibiotic-resistant strains of E. coli. The compound's unique structure allows it to bypass certain resistance mechanisms that typically affect conventional antibiotics .

- In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in bacterial load compared to controls. These findings suggest potential for therapeutic application in treating infections caused by resistant bacteria .

Potential Therapeutic Applications

Given its potent antibacterial properties and favorable pharmacokinetic profile, this compound could be explored for various therapeutic applications, particularly in treating infections where traditional antibiotics fail. Its ability to inhibit fatty acid synthesis may also position it as a candidate for developing new classes of antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high regioselectivity for N-(3-aminopropyl)-4-fluoroaniline hydrochloride?

- The compound can be synthesized via catalytic hydroaminoalkylation of alkenes using transition-metal catalysts (e.g., titanium complexes). Regioselectivity is influenced by steric and electronic factors in the alkene substrate and amine precursor. For example, substituents on the aromatic ring (e.g., fluorine) direct reactivity via electronic effects, as observed in analogous fluoroaniline derivatives . Optimization of reaction temperature (80–100°C) and stoichiometric ratios (amine:alkene = 1:1.2) improves yield and purity.

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- HPLC : Assess purity (>98% area%) using reverse-phase columns (C18) with UV detection at λmax ≈ 255 nm .

- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), aminopropyl chain protons (δ 1.6–2.8 ppm), and hydrochloride counterion (broad NH/amine signals) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are optimal storage conditions to maintain stability?

- Store as a crystalline solid at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Long-term stability (>5 years) is achievable when protected from light and moisture .

Advanced Research Questions

Q. How does this compound compare to structurally related amines in Ag(I) sorption from chloride solutions?

- In comparative studies, This compound -modified resins exhibit selectivity for Ag(I) over Cu(II), Pb(II), and Zn(II) in chloride-rich environments. Sorption capacity (26.8 mg/g in synthetic solutions) is attributed to amine-F coordination and chelation with Ag(I) . Trans-1,4-diaminocyclohexane analogs show higher capacity (130.7 mg/g), suggesting steric flexibility enhances metal binding .

Q. Which kinetic models describe Ag(I) sorption dynamics using this compound?

- Sorption follows a pseudo-first-order kinetic model (R² > 0.95), indicating surface adsorption dominates. Rate constants (k₁ ≈ 0.12 min⁻¹) are derived from linearized ln(qₑ − qₜ) vs. time plots . Advanced studies should compare with intraparticle diffusion models to identify pore-diffusion limitations.

Q. Can this compound be copolymerized for biomedical applications (e.g., drug delivery)?

- Yes. As a methacrylamide derivative, it can be polymerized via RAFT (Reversible Addition-Fragmentation Chain Transfer) using unprotected chain transfer agents (CTAs). Copolymers with methacrylic acid (MAA) form pH-responsive polyampholytes, useful for controlled drug release. Optimize monomer ratios (e.g., 1:1 APM:MAA) to balance charge and solubility .

Q. How does fluorination impact electronic properties in catalytic or sensing applications?

- The 4-fluoroaniline moiety enhances electron-withdrawing effects, stabilizing charge-transfer complexes in electrochemical sensors. Fluorine’s electronegativity modifies redox potentials (e.g., ∆E ≈ 50 mV vs. non-fluorinated analogs), improving sensitivity for biomolecule detection .

Methodological Considerations

- Contradiction Handling : Discrepancies in sorption capacities (e.g., 26.8 mg/g vs. 130.7 mg/g ) arise from differences in resin crosslinking and functional group density. Validate results using standardized chloride solutions and controlled pH (2–3).

- Experimental Design : For polymerization, use UV-initiated systems (λ = 365 nm) with photoinitiators (e.g., Irgacure 2959) to achieve >90% conversion. Monitor kinetics via in-situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.